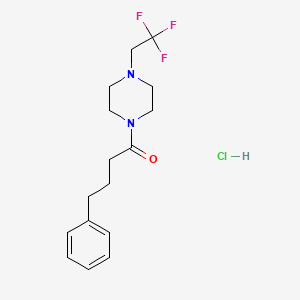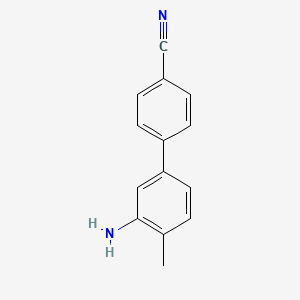![molecular formula C17H19N3O2 B2383938 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide CAS No. 1798283-54-1](/img/structure/B2383938.png)
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
作用機序
The mechanism of action of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide is not fully understood. However, it has been suggested that its anticancer activity is due to its ability to induce apoptosis and inhibit angiogenesis. Its antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes. Its anti-inflammatory activity is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, inhibit angiogenesis, and induce apoptosis. In addition, it has been found to have potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its anti-inflammatory activity has been attributed to its ability to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide in lab experiments include its ability to inhibit the growth of cancer cells, inhibit angiogenesis, and induce apoptosis. In addition, it has potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the study of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the study of its potential applications in other areas of medicinal chemistry, such as neurodegenerative diseases. Additionally, the study of its mechanism of action and its potential toxicity will be important for its further development as a therapeutic agent.
Conclusion:
In conclusion, N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide is a chemical compound that has potential applications in medicinal chemistry. Its anticancer, antimicrobial, and anti-inflammatory properties make it a promising candidate for further study. However, its limited solubility in water and potential toxicity are limitations that need to be addressed. Further research is needed to fully understand its mechanism of action and potential applications in other areas of medicinal chemistry.
合成法
The synthesis of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide involves the reaction of cinnamaldehyde and 1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole in the presence of a catalyst. The resulting product is then purified through column chromatography.
科学的研究の応用
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide has been found to have potential applications in medicinal chemistry. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. Its ability to inhibit the growth of cancer cells has been attributed to its ability to induce apoptosis and inhibit angiogenesis. In addition, it has been found to have potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its anti-inflammatory activity has been attributed to its ability to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(E)-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20-16-9-10-22-12-14(16)15(19-20)11-18-17(21)8-7-13-5-3-2-4-6-13/h2-8H,9-12H2,1H3,(H,18,21)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJWVNIYBSHDGN-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2383857.png)
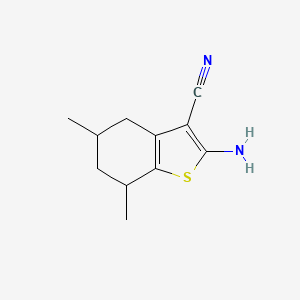
![[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2383860.png)
![1,3-Dimethyl-8-[4-(2-piperidylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2383861.png)
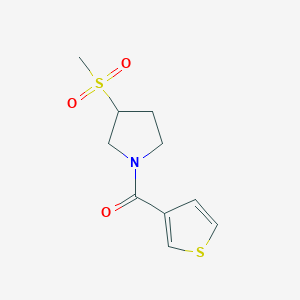
![(1R,5S)-8-(6-cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2383864.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide](/img/structure/B2383866.png)
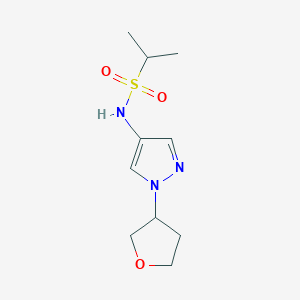

![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2383869.png)
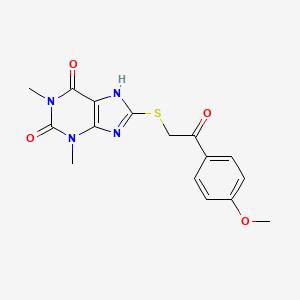
![N-(2,5-dimethoxyphenyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2383873.png)
